N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea is a thiourea derivative characterized by a cyano group and two methoxy substituents on the 2-, 4-, and 5-positions of one phenyl ring, and a 4-fluorophenyl group on the opposing thiourea nitrogen.
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-21-14-7-10(9-18)13(8-15(14)22-2)20-16(23)19-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYKLAZYEVFYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea (CAS: 343375-01-9) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antioxidant properties, enzyme inhibition, antimicrobial effects, and structure-activity relationships.
- Molecular Formula : C16H14FN3O2S
- Molecular Weight : 331.37 g/mol
- Purity : >90%
Antioxidant Activity
Recent studies have highlighted the compound's significant antioxidant activity . In a comparative analysis, thiourea derivatives, including this compound, demonstrated superior antioxidant properties compared to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid. The antioxidant capacity was evaluated using various assays such as DPPH· scavenging and Ferric Reducing Antioxidant Power (FRAP) tests .
Table 1: Antioxidant Activity Comparison
Enzyme Inhibition
The compound also exhibits notable enzyme inhibition , particularly against α-amylase and α-glycosidase, which are critical enzymes in carbohydrate metabolism and are targets for diabetes management. The study reported an IC50 of 53.307 nM for α-amylase and 24.928 nM for α-glycosidase, indicating strong inhibitory effects that suggest potential use in managing postprandial hyperglycemia .
Table 2: Enzyme Inhibition Data
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in vitro against various pathogens. The compound showed significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 3: Antimicrobial Activity Results
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications on the phenyl rings significantly influence the compound's potency against various biological targets. For instance, the presence of electron-withdrawing groups like fluorine enhances antimicrobial activity while maintaining low toxicity levels .
Case Study: Modification Effects
In a study assessing various derivatives of thiourea compounds:
- Compounds with para-substituted fluorophenyl groups exhibited increased antibacterial efficacy.
- The introduction of methoxy groups on the aromatic rings was found to improve antioxidant activity significantly.
Scientific Research Applications
Medicinal Chemistry
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the thiourea structure can enhance cytotoxicity against specific cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential use in developing new antibiotics or antimicrobial agents .
Material Science
In material science, this compound is being explored for its applications in the synthesis of novel materials with desirable properties.
Synthesis of Functional Materials
This compound can serve as a building block in synthesizing functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced thermal and mechanical properties .
Nonlinear Optical Applications
The nonlinear optical properties of thiourea derivatives are of particular interest for applications in photonics and optoelectronics. The compound's structure allows for the tuning of its optical properties, which can be utilized in developing devices such as lasers and sensors .
Agricultural Chemistry
The agricultural sector is another area where this compound is gaining attention.
Pesticidal Activity
Research has shown that certain thiourea derivatives possess herbicidal and fungicidal properties. This compound may be effective as a pesticide or herbicide, contributing to crop protection strategies .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Modifications and Electronic Effects
Thiourea derivatives are highly tunable, with substituents influencing solubility, receptor binding, and metabolic stability. Below is a comparative analysis of key analogs:
N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea
- Structure: Replaces the cyano-dimethoxyphenyl group with a 4-methoxybenzoyl moiety.
- Activity : Demonstrates superior cytotoxicity (IC50 = 0.720 ± 0.07 mM) compared to hydroxyurea (IC50 = 16.535 ± 2.092 mM). Enhanced lipophilicity and electron-withdrawing effects from the methoxybenzoyl group improve membrane permeability and receptor interactions .
- Key Advantage : Methoxy groups enhance blood solubility, while fluorine increases bioavailability .
N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
- Structure: Feature a 4-cyanophenyl group paired with benzoyl (I) or nitrobenzoyl (II) groups.
- The cyano group contributes to rigidity and electronic effects .
- Key Difference : Nitro substituents may increase toxicity but enhance electrophilic reactivity, whereas benzoyl groups balance lipophilicity and stability .
N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea
Quantitative Structure-Activity Relationship (QSAR) Insights
Studies on SARS-CoV-2 3CLpro inhibitors highlight the role of substituents in thiourea derivatives:
- Lipophilicity (Log P) : Optimal Log P values balance membrane permeability and solubility. For example, derivatives with 4-fluorophenyl and methoxy groups achieve favorable Log P, enhancing antiviral activity .
- Molar Refractivity (cMR) : Bulky groups like tert-butyl or trifluoromethyl improve steric interactions with viral proteases, as seen in N-(4-tert-butylbenzoyl)-N'-(4-fluorophenyl)thiourea .
Cytotoxicity and Pharmacokinetic Profiles
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
